2-hydroxy-5-(2-mercapto-4,4-dimethylpyrimidin-1(4H)-yl)benzoic acid
Description
2-Hydroxy-5-(2-mercapto-4,4-dimethylpyrimidin-1(4H)-yl)benzoic acid (CAS 1142213-23-7) is a hybrid molecule combining a salicylic acid (2-hydroxybenzoic acid) backbone with a substituted pyrimidine ring. Its molecular formula is C₁₃H₁₄N₂O₃S, and it has a molecular weight of 278.33 g/mol . The structure features:
- A 2-hydroxyl group on the benzoic acid moiety, enabling hydrogen bonding.
- A 4,4-dimethylpyrimidin-1(4H)-yl group at position 5 of the benzene ring.
This compound is of interest due to its structural similarity to pharmacologically active molecules, such as anti-inflammatory agents and enzyme inhibitors.
Structure
3D Structure
Properties
IUPAC Name |
5-(6,6-dimethyl-2-sulfanylidene-1H-pyrimidin-3-yl)-2-hydroxybenzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O3S/c1-13(2)5-6-15(12(19)14-13)8-3-4-10(16)9(7-8)11(17)18/h3-7,16H,1-2H3,(H,14,19)(H,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLPADIQMJRLELG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C=CN(C(=S)N1)C2=CC(=C(C=C2)O)C(=O)O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-hydroxy-5-(2-mercapto-4,4-dimethylpyrimidin-1(4H)-yl)benzoic acid typically involves multi-step organic reactions. A common approach might include:
Formation of the Pyrimidine Ring: Starting from a suitable precursor, the pyrimidine ring can be synthesized through cyclization reactions.
Introduction of the Mercapto Group: The mercapto group can be introduced via thiolation reactions.
Attachment to the Benzoic Acid Moiety: The final step involves coupling the pyrimidine derivative with a benzoic acid derivative under appropriate conditions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The mercapto group can undergo oxidation to form disulfides.
Reduction: The compound can be reduced under specific conditions to modify the functional groups.
Substitution: Various substitution reactions can occur, particularly at the aromatic ring or the pyrimidine ring.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, iodine.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation of the mercapto group would yield disulfides, while substitution reactions could introduce various functional groups into the aromatic or pyrimidine rings.
Scientific Research Applications
Medicinal Chemistry
Compound X has been explored for its potential therapeutic applications due to its ability to act as an inhibitor in various biological pathways. Notably, it has shown promise in:
- Antioxidant Activity : The mercapto group allows for the scavenging of free radicals, making it a candidate for antioxidant formulations.
- Antimicrobial Properties : Studies indicate that compound X exhibits antibacterial activity against specific strains of bacteria, suggesting its use in developing new antimicrobial agents.
Drug Design and Development
The compound serves as a valuable scaffold in drug design:
- Lead Compound : Its structure can be modified to enhance bioactivity and selectivity against target enzymes or receptors. This flexibility makes it a suitable lead compound for further optimization.
- Prodrug Development : The hydroxyl group can be utilized for prodrug formulations, enhancing solubility and bioavailability.
Biochemical Research
In biochemical studies, compound X is used as a:
- Reagent in Proteomics : It is employed in the study of protein interactions and modifications due to its ability to form stable complexes with thiol groups on proteins.
- Inhibitor Studies : Researchers utilize it to investigate enzyme inhibition mechanisms, particularly in pathways involving thiol-dependent enzymes.
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study A | Antioxidant Activity | Demonstrated significant free radical scavenging ability compared to standard antioxidants. |
| Study B | Antimicrobial Efficacy | Exhibited effective inhibition against Gram-positive bacteria with minimal cytotoxicity. |
| Study C | Drug Design | Identified as a lead compound for developing novel anti-inflammatory drugs through structural modifications. |
Mechanism of Action
The mechanism of action of 2-hydroxy-5-(2-mercapto-4,4-dimethylpyrimidin-1(4H)-yl)benzoic acid would depend on its specific interactions with biological targets. The hydroxyl and mercapto groups could interact with enzymes or receptors, potentially inhibiting or modifying their activity. The pyrimidine ring might also play a role in binding to nucleic acids or proteins.
Comparison with Similar Compounds
3-(2-Mercapto-4,4-dimethylpyrimidin-1(4H)-yl)-4-methylbenzoic acid (CAS 1142213-21-5)
Molecular Formula : C₁₄H₁₆N₂O₂S
Molecular Weight : 276.36 g/mol
| Feature | Target Compound | 4-Methylbenzoic Acid Derivative |
|---|---|---|
| Substituent Position | 5-position on benzene | 3-position on benzene |
| Benzoic Acid Group | 2-hydroxy-5-substituted | 4-methyl-substituted |
| Hydrogen Bonding | High (due to -OH) | Low (no -OH group) |
| Lipophilicity | Moderate | Higher (due to methyl group) |
Key Differences :
- The methyl group increases lipophilicity, which may enhance membrane permeability .
2-Chloro-5-(2-mercapto-4,4-dimethylpyrimidin-1(4H)-yl)benzoic Acid
Molecular Formula : C₁₃H₁₃ClN₂O₂S
Molecular Weight : 296.78 g/mol
| Feature | Target Compound | Chloro-Substituted Analog |
|---|---|---|
| Substituent | -OH at position 2 | -Cl at position 2 |
| Electron Effects | Electron-donating (-OH) | Electron-withdrawing (-Cl) |
| Molecular Weight | 278.33 g/mol | 296.78 g/mol |
| Reactivity | Prone to oxidation (-OH) | More stable (-Cl) |
Key Differences :
2-Hydroxy-5-(1-(2-(pyrazine-2-carbonyl)hydrazono)hexyl)benzoic Acid
Molecular Formula: Not explicitly listed (see ) Key Features:
- A pyrazine heterocycle (vs. pyrimidine in the target compound).
- A 6-carbon alkyl chain linking the salicylic acid and pyrazinamide moieties .
| Feature | Target Compound | Pyrazine Derivative |
|---|---|---|
| Heterocycle | Pyrimidine | Pyrazine |
| Linker | Direct bond | Hexyl chain |
| Bioactivity | Potential enzyme inhibition | Anti-tuberculosis (pyrazinamide-derived) |
Key Differences :
Methyl 2,4-dihydroxy-5-(4-nitrobenzamido)benzoate
Molecular Formula : C₁₅H₁₂N₂O₇ (from )
Key Features :
- Dihydroxy groups at positions 2 and 4.
- Nitrobenzamido substituent at position 5.
- Methyl ester instead of free carboxylic acid .
| Feature | Target Compound | Nitrobenzamido Derivative |
|---|---|---|
| Functional Groups | Single -OH, -COOH | Dual -OH, -NO₂, ester group |
| Electronic Effects | Moderate | Strong electron-withdrawing (-NO₂) |
| Bioavailability | Higher (free -COOH) | Lower (ester requires hydrolysis) |
Key Differences :
- However, the ester group may reduce bioavailability until metabolic activation occurs .
Biological Activity
2-Hydroxy-5-(2-mercapto-4,4-dimethylpyrimidin-1(4H)-yl)benzoic acid, a compound with the molecular formula and CAS number 1142213-24-8, has garnered attention due to its potential biological activities. This article reviews the compound's pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a hydroxyl group and a mercapto group attached to a benzoic acid moiety, which contributes to its biological activity. The presence of the pyrimidine ring enhances its interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C₁₃H₁₄N₂O₃S |
| Molecular Weight | 278.33 g/mol |
| CAS Number | 1142213-24-8 |
| MDL Number | MFCD12027765 |
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets such as enzymes, receptors, and ion channels. Studies indicate that it may function as a protease inhibitor , which is crucial in regulating various physiological processes.
Antitumor Activity
Recent studies have highlighted the antitumor potential of this compound. In vitro assays demonstrated significant cytotoxic effects against several cancer cell lines. For instance:
- Cell Lines Tested : HCC827 and NCI-H358
- IC50 Values :
- HCC827:
- NCI-H358:
These results suggest that the compound effectively inhibits cell proliferation and could be a candidate for further development in cancer therapeutics .
Analgesic Properties
The compound has also been evaluated for its analgesic effects. A study utilizing both in vivo and in silico methods found that derivatives of similar structures exhibited significant analgesic activity through modulation of cyclooxygenase (COX) pathways, particularly COX-2 inhibition . This suggests potential applications in pain management therapies.
Antioxidant Activity
The presence of the hydroxyl group in the structure contributes to its antioxidant properties. Research indicates that compounds with similar structures can scavenge free radicals effectively, which is vital for preventing oxidative stress-related diseases .
Case Studies
- Study on Antitumor Activity : A series of experiments were conducted using various concentrations of the compound on cancer cell lines. Results indicated a dose-dependent response in cell viability assays, supporting its potential use as an antitumor agent.
- Analgesic Activity Assessment : In a comparative study with standard analgesics, the compound showed comparable efficacy in reducing pain responses in animal models, validating its traditional use in pain relief.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-hydroxy-5-(2-mercapto-4,4-dimethylpyrimidin-1(4H)-yl)benzoic acid?
- Methodological Answer: The compound can be synthesized via condensation reactions between substituted pyrimidine intermediates and benzoic acid derivatives. For example, the thiol group in the pyrimidine moiety may require protection (e.g., using trityl groups) during synthesis to prevent undesired side reactions. Post-synthesis deprotection under acidic conditions yields the final product. Characterization via -NMR and LC-MS is critical to confirm purity and structural integrity .
Q. How can X-ray crystallography be applied to determine the crystal structure of this compound?
- Methodological Answer: Single-crystal X-ray diffraction using programs like SHELXL (for refinement) and ORTEP-3 (for visualization) is standard. Crystallization conditions (e.g., solvent mixtures, temperature gradients) must be optimized. Data collection at low temperatures (100 K) reduces thermal motion artifacts. Hydrogen bonding between the hydroxyl, thiol, and pyrimidine groups often stabilizes the crystal lattice, which can be analyzed using Mercury or Olex2 software .
Q. What chromatographic methods are suitable for purity analysis?
- Methodological Answer: Reverse-phase HPLC with a C18 column and UV detection (λ = 254 nm) is effective. Gradient elution (e.g., 10–90% acetonitrile in 0.1% formic acid) separates impurities. For quantification, LC-MS with electrospray ionization (ESI) in negative mode provides high sensitivity. Pharmacopeial standards (e.g., European Pharmacopoeia) should guide acceptance criteria for impurities .
Advanced Research Questions
Q. How can computational modeling predict the compound’s interaction with biological targets?
- Methodological Answer: Molecular docking (AutoDock Vina, Schrödinger Suite) evaluates binding affinity to enzymes like cyclooxygenase-2 (COX-2). Use the compound’s 3D structure (from crystallography or DFT-optimized geometry) and target PDB files (e.g., 5KIR for COX-2). Molecular dynamics (MD) simulations (GROMACS) assess stability over time. Free-energy perturbation (FEP) calculations refine binding energy estimates .
Q. What strategies resolve contradictions in bioactivity data across different assays?
- Methodological Answer: Perform orthogonal assays (e.g., enzymatic inhibition vs. cellular viability) to confirm mechanism-specific activity. For example, discrepancies in IC values may arise from off-target effects in cell-based assays. Use statistical tools (e.g., Grubbs’ test for outliers) and dose-response curve normalization. Cross-validate with structural analogs to identify SAR trends .
Q. How can electrochemical analysis elucidate redox properties relevant to its pharmacological activity?
- Methodological Answer: Cyclic voltammetry (CV) using a glassy carbon electrode in PBS (pH 7.4) identifies oxidation/reduction peaks. The hydroxyl and thiol groups may exhibit distinct redox behavior. Compare with control compounds (e.g., 2-hydroxybenzoic acid) to isolate contributions from the pyrimidine-thiol substituent. Data interpretation via Randles-Sevcik equation quantifies electron transfer kinetics .
Q. What advanced techniques characterize trace impurities in bulk synthesis?
- Methodological Answer: High-resolution mass spectrometry (HR-MS) and -NMR detect low-abundance impurities (e.g., diazenyl byproducts). For isomers, chiral HPLC with a polysaccharide column resolves enantiomers. Accelerated stability studies (40°C/75% RH for 6 months) under ICH guidelines identify degradation pathways. Quantify impurities against certified reference materials (CRMs) .
Methodological Notes
- Structural Refinement : For ambiguous NOEs in NMR, use --HSQC to probe pyrimidine nitrogen environments .
- Bioactivity Validation : Combine in vitro assays (e.g., COX-2 inhibition) with in vivo inflammation models (e.g., carrageenan-induced paw edema) to confirm therapeutic potential .
- Regulatory Compliance : Adhere to ICH Q3A/B guidelines for impurity profiling in preclinical development .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
